2-(Methylamino)phenol

Catalog No.
S3317711
CAS No.
611-24-5
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)phenol

CAS Number

611-24-5

Product Name

2-(Methylamino)phenol

IUPAC Name

2-(methylamino)phenol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3

InChI Key

JHKKTXXMAQLGJB-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1O

Canonical SMILES

CNC1=CC=CC=C1O

Application in Microbiology

Application in Polymicrobial Infection Control

2-(Methylamino)phenol, with the chemical formula C₇H₉NO and a molecular weight of 123.15 g/mol, is an organic compound characterized by the presence of both a methylamino group and a phenolic hydroxyl group. Its systematic name reflects its structure, which includes a methylamino substituent at the second position of the phenolic ring. This compound is known for its solubility in water and various organic solvents, making it versatile for different applications in both laboratory and industrial settings .

Typical of phenolic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the methylamino group enhances the nucleophilicity of the aromatic ring, allowing for electrophilic substitutions at positions ortho and para to the hydroxyl group.
  • Oxidation: This compound can be oxidized to form quinonoid structures or other oxidized derivatives, which may have different biological activities or applications.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other nitrogen-containing heterocycles .

2-(Methylamino)phenol exhibits notable biological activity, particularly in relation to its potential toxicity and pharmacological effects. It has been studied for its ability to form methaemoglobin when interacting with hemoglobin, which can lead to methemoglobinemia—a condition characterized by reduced oxygen-carrying capacity of blood. In vitro studies indicate that this compound may also possess antibacterial properties and could interact with various biological pathways due to its structural similarity to other aminophenols .

Several methods are available for synthesizing 2-(Methylamino)phenol:

  • N-Methylation of Aminophenol: This involves treating p-aminophenol with methyl iodide or another methylating agent under basic conditions.
  • Reduction of Nitro Compounds: Starting from nitrophenol derivatives, reduction with hydrogen gas or via catalytic hydrogenation can yield the corresponding methylaminophenol.
  • Decarboxylation Reactions: Certain precursors like N-4-hydroxyphenylglycine can be decarboxylated to produce 2-(Methylamino)phenol .

2-(Methylamino)phenol finds applications in various fields:

  • Dye Industry: It serves as an intermediate in the synthesis of dyes and pigments due to its reactive amine and phenolic groups.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, including analgesic and anti-inflammatory properties.
  • Photography: Similar compounds such as Metol are used as developing agents in black-and-white photography, highlighting the relevance of methylaminophenols in this industry .

Research has highlighted several interactions involving 2-(Methylamino)phenol:

  • Hemoglobin Interaction: Studies indicate that this compound reacts with hemoglobin more rapidly than p-aminophenol, leading to increased methaemoglobin formation. This interaction is significant for assessing potential toxicological effects .
  • Skin Absorption Studies: In vitro studies have shown that 2-(Methylamino)phenol can penetrate human skin, raising concerns about dermal exposure during industrial applications .

2-(Methylamino)phenol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
4-AminophenolPara-amino substitution on phenolCommonly used as an analgesic and antipyretic
2-AminophenolOrtho-amino substitution on phenolLess toxic compared to 2-(Methylamino)phenol
N-MethylaminophenolMethylated amino group on phenolic structureUsed as a photographic developer
5-Amino-2-(dimethylamino)phenolDimethylated amino groupExhibits different reactivity profiles in dye synthesis
4-(Dimethylamino)benzene-1,3-diolDimethylated at para positionUsed in dye manufacturing; less soluble than 2-(Methylamino)phenol

The uniqueness of 2-(Methylamino)phenol lies in its specific position of substitution on the phenolic ring, which influences its biological activity and reactivity compared to similar compounds .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-24-5

Wikipedia

O-(Methylamino)phenol

Dates

Modify: 2023-08-19

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